molecular formula C9H19NO4 B3223643 Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate CAS No. 1221346-16-2

Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate

Cat. No.: B3223643
CAS No.: 1221346-16-2
M. Wt: 205.25 g/mol
InChI Key: MLUHTEHMVDQJFG-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is a specialized organic compound featuring a methyl propanoate backbone substituted with a methyl group at position 2 and a 2,2-dimethoxyethylamino moiety at position 3. Its molecular formula is C₁₀H₂₁NO₄, with a molecular weight of 219.28 g/mol (estimated from structural analogs) .

Its structural flexibility, characterized by the dimethoxyethylamino group, enables tailored reactivity in condensation and cyclization reactions .

Properties

IUPAC Name

methyl 3-(2,2-dimethoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-7(9(11)14-4)5-10-6-8(12-2)13-3/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUHTEHMVDQJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC(OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate typically involves the reaction of 3-amino-2-methylpropanoic acid with 2,2-dimethoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate ester, which is then methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate involves its interaction with various molecular targets. The ester and amino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Purity Applications References
Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate C₁₀H₂₁NO₄ 219.28 Base compound (reference) N/A Pharmaceutical intermediates
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate C₁₁H₂₃NO₄ 233.30 Diethoxyethylamino (vs. dimethoxy) ≥97% API intermediates
Tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate C₁₂H₂₅NO₄ 247.33 tert-Butyl ester (vs. methyl ester) ≥95–97% Peptide synthesis, drug discovery
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate C₁₂H₂₁NO₄ 243.30 Boc-protected amino (vs. dimethoxyethyl) N/A Protective group chemistry

Physicochemical and Reactivity Comparisons

  • The tert-butyl ester (C₁₂H₂₅NO₄) offers superior steric protection of the ester group, improving stability under acidic or enzymatic conditions .
  • Synthetic Flexibility: The Boc-protected analog (C₁₂H₂₁NO₄) is favored in peptide synthesis for its orthogonal protection strategy, whereas the dimethoxyethylamino group in the target compound enables nucleophilic reactions at the secondary amine .

Biological Activity

Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C9H19NO4C_9H_{19}NO_4. Its structure features a methyl ester and an amino group substituted with a 2,2-dimethoxyethyl moiety, which contributes to its potential biological activity and reactivity in various chemical contexts. This compound is being investigated for its interactions with biomolecules, which may have implications in medicinal chemistry and biological research.

  • Molecular Weight : 189.25 g/mol
  • CAS Number : 1221346-16-2
  • Functional Groups : Methyl ester, amine
  • Reactivity : Undergoes oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating biological pathways. The ester group may undergo hydrolysis to release active carboxylic acid derivatives that further interact with biological systems.

Pharmacological Studies

Research has indicated that this compound may exhibit significant biological effects:

  • Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, influencing metabolic pathways.
  • Pharmaceutical Applications : Ongoing investigations are exploring its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders.
  • Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits biological activity, it also requires careful consideration regarding dosage and potential side effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Methyl 3-[(2,2-dimethoxyethyl)(methoxycarbonyl)amino]-2-hydroxypropanoateStructureModerate enzyme inhibitionContains additional methoxy group
Methyl 3-[(2,2-dimethoxyethyl)carbamoyl]amino}benzoateStructureHigh receptor affinityCarbamoyl substitution enhances binding
Aminoacetaldehyde dimethyl acetalStructureLow metabolic activitySimpler structure limits interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate
Reactant of Route 2
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Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate

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